Docosyl methacrylate
Overview
Description
Docosyl methacrylate, also known as behenyl methacrylate, is a long-chain alkyl ester of methacrylic acid. It is characterized by its hydrophobic nature due to the presence of a 22-carbon chain. This compound is commonly used in the production of polymers and copolymers, which find applications in various industries due to their unique properties such as flexibility, durability, and resistance to environmental factors .
Mechanism of Action
Target of Action
Docosyl methacrylate, also known as behenyl methacrylate, is a saturated 22-carbon aliphatic alcohol . It exhibits antiviral activity against many lipid enveloped viruses, including the herpes simplex virus (HSV) . The primary target of this compound is the fusion between the human cell plasma membrane and the HSV envelope .
Mode of Action
The compound works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This action prevents the viral entry into cells and subsequent viral replication .
Pharmacokinetics
The molecular weight of the compound is 3266 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the prevention of viral entry into cells and subsequent viral replication . This leads to a reduction in the severity and duration of cold sores or fever blisters .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound may cause an allergic skin reaction , suggesting that individual immune responses can affect its efficacy Additionally, the compound’s stability and action may be influenced by physical and chemical conditions, such as temperature and pH.
Biochemical Analysis
Biochemical Properties
It is known that methacrylates can be incorporated into hydrogels, which have been used in biomedical engineering . The cells responded positively to the degree of methacrylation and showed attachment, growth, and proliferated on both hydrogels .
Cellular Effects
It is known that methacrylates can cause irritation of eyes and skin
Molecular Mechanism
It is known that methacrylates can undergo free-radical crosslinking polymerization . This process involves the formation of covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure .
Temporal Effects in Laboratory Settings
It is known that methacrylates can form stable polymers
Metabolic Pathways
It is expected that docosyl methacrylate would be metabolized in a similar way to other alkyl methacrylates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosyl methacrylate is typically synthesized through the esterification of methacrylic acid with docosanol (behenyl alcohol). The reaction is catalyzed by acid catalysts such as para-toluene sulfonic acid in the presence of a solvent like toluene. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to ensure high efficiency and yield. The use of continuous flow reactors allows for better control over reaction conditions, minimizing side reactions and improving the overall quality of the product .
Chemical Reactions Analysis
Types of Reactions: Docosyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. These reactions are typically initiated by radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) .
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by benzoyl peroxide in toluene at elevated temperatures.
ATRP: Catalyzed by a transition metal complex such as copper bromide with ligands like 2,2’-bipyridine in the presence of a reducing agent.
RAFT Polymerization: Utilizes chain transfer agents like dithiobenzoates in the presence of radical initiators.
Major Products: The primary products of these reactions are homopolymers and copolymers of this compound. These polymers exhibit properties such as high molecular weight, narrow molecular weight distribution, and enhanced thermal stability .
Scientific Research Applications
Docosyl methacrylate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Eicosyl methacrylate: Similar in structure but with a 20-carbon chain.
Octadecyl methacrylate: Contains an 18-carbon chain and is used in similar applications but offers different mechanical properties due to the shorter alkyl chain.
Uniqueness: Docosyl methacrylate is unique due to its long 22-carbon chain, which imparts superior hydrophobicity and flexibility to the resulting polymers. This makes it particularly valuable in applications requiring high resistance to water and environmental factors .
Properties
IUPAC Name |
docosyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-26(27)25(2)3/h2,4-24H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDWICPYKQMQSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27252-90-0 | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27252-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20884925 | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16669-27-5 | |
Record name | Behenyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16669-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016669275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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